![molecular formula C18H12BrFN4O2 B2551745 7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 941949-70-8](/img/structure/B2551745.png)

7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

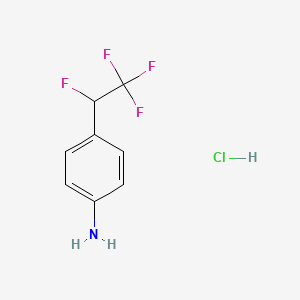

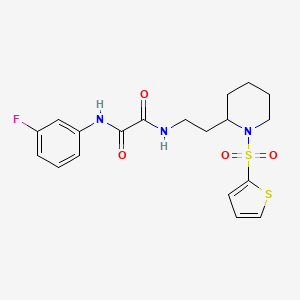

The compound 7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class, which is of significant interest in pharmaceutical research due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with potential pharmaceutical applications have been synthesized and studied.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrazine derivatives involves multi-step reactions that typically start with the formation of a pyrazole core, followed by cyclization and further functionalization. For instance, a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives were synthesized by cyclizing diethyl 1-hydrazinobenzylphosphonate with 2-[bis(methylthio)methylene]malononitrile, followed by reaction with triethyl orthoformate and various acyl hydrazines . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis. Single crystal X-ray diffraction has been used to determine the crystal structure of one of the derivatives . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be explored through their transformation into various fused triazine systems. For example, the reaction of 6-benzoyl-2H-[1,2,4]triazine-3,5-dione with arylhydrazines can lead to the construction of a pyrazolo[3,4-e][1,2,4]triazine system, while reactions with phosphorus pentasulfide can afford different compounds that can be further transformed into triazolo[4,3-d][1,2,4]triazine systems . These reactions highlight the versatility of the [1,2,4]triazine core in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives are important for their potential as pharmaceutical agents. For instance, the quantification of a similar compound, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, was achieved using nonaqueous potentiometric titration, with validation confirming linearity, accuracy, and precision . These properties are essential for determining the dosage and efficacy of the compounds in pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research into the [1,2,4]triazolo[4,3-a]pyrazine derivatives has shown promising anticonvulsant properties. For example, compounds synthesized from phenylacetonitriles, including those with fluorobenzyl and bromophenyl groups, have been tested for anticonvulsant activity against maximal electroshock-induced seizures in rats, exhibiting potent activity. This suggests that the [1,2,4]triazolo[4,3-a]pyrazine ring system could serve as a bioisostere of the purine ring for anticonvulsant activity, with certain derivatives showing less propensity to cause emesis (Kelley et al., 1995).

Antibacterial and Anticancer Screening

Halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines derivatives have been synthesized and screened for antibacterial and anticancer activities. Some derivatives displayed high degrees of antibacterial activity against various strains and also exhibited anticancer activities against several cancer cell lines, indicating potential for further research in antibacterial and cancer treatment applications (Holla et al., 2001).

Antimicrobial Activity

A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized and showed significant antimicrobial activity. This indicates the potential for these compounds to be developed into new antimicrobial agents, highlighting the versatility of the [1,2,4]triazolo[4,3-a]pyrazine framework in the development of new therapeutics (Prakash et al., 2011).

Antitumor Activity

The search for new antitumor agents has also included derivatives of [1,2,4]triazolo[4,3-a]pyrazine. Some synthesized compounds were evaluated for their antitumor activity and showed moderate to excellent growth inhibition against various cancer cell lines. This research indicates the potential for these compounds in developing new antitumor treatments (Bhat et al., 2009).

Eigenschaften

IUPAC Name |

7-(4-bromophenyl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFN4O2/c19-13-5-7-14(8-6-13)22-9-10-23-16(17(22)25)21-24(18(23)26)11-12-3-1-2-4-15(12)20/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGEDYYRUAASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2551670.png)

![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2551677.png)

![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551682.png)

![2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid](/img/structure/B2551685.png)